molecular formula C19H19N3O6 B1678883 Nilvadipine CAS No. 75530-68-6

Nilvadipine

Cat. No.: B1678883
CAS No.: 75530-68-6
M. Wt: 385.4 g/mol
InChI Key: FAIIFDPAEUKBEP-UHFFFAOYSA-N
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Preparation Methods

The preparation of nilvadipine involves several steps:

    Cyclization: Isopropyl 3-aminocrotonate, methyl 4,4-dimethoxyacetylacetate, and m-nitrobenzaldehyde are cyclized without a solvent or in an organic solvent to obtain an intermediate compound.

    Hydrolysis: The intermediate compound is dissolved in an organic solvent, and 2-6 equivalents of acid are added, followed by stirring for hydrolysis reaction to generate another intermediate compound.

    Reaction with Hydroxylamine Hydrochloride: This intermediate compound is reacted with hydroxylamine hydrochloride and alkali in an organic solvent, followed by stirring and filtering to obtain another intermediate compound.

    Dehydration: The final intermediate compound is dehydrated in an alkaline environment to obtain this compound.

This method is simple, cost-effective, and suitable for large-scale industrial production, yielding high purity this compound .

Chemical Reactions Analysis

Nilvadipine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the nitro group present in this compound.

    Substitution: this compound can undergo substitution reactions, particularly involving the ester groups.

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

3-O-methyl 5-O-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIIFDPAEUKBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046624
Record name Nilvadipine
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Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nilvadipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015657
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nilvadipine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
Record name Nilvadipine
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CAS No.

75530-68-6
Record name Nilvadipine
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Record name Nilvadipine [USAN:INN:JAN]
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Record name Nilvadipine
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Record name Nilvadipine
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Record name Nilvadipine
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Synthesis routes and methods I

Procedure details

In methylene chloride (30 ml) is suspended methyl (+)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (3.12 g) followed by addition of phosphorus pentachloride (2.46 g) with ice-cooling, and the mixture is stirred for 30 minutes. Then, a solution of isopropyl alcohol (1.4 g) in methylene chloride (10 ml) is added dropwise over a period of 10 minutes. The mixture is stirred for 20 minutes, at the end of which time 5% aqueous sodium carbonate solution (30 ml) is added and the mixture is stirred at ambient temperature for one hour. The organic layer is separated and the water layer is extracted with methylene chloride. The organic layers are combined, washed with aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue is purified by silica gel (75 g) column chromatography, elution being carried out with benzeneethyl acetate (10:1). The solvent is removed from the eluate under reduced pressure and the residue is crystallized from diisopropyl ether to provide 5-isopropyl 3-methyl (+)-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (3.34 g).
Name
methyl (+)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Methyl (-)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (4.47 g) is reacted with phosphorus pentachloride (3.62 g) and isopropyl alcohol (2.5 g) in the same manner as in Example 7 to provide 5-isopropyl 3-methyl (-)-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (4.9 g).
Name
Methyl (-)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Phosphorus pentachloride (2.46 g) was added to a suspension of (+)-methyl 5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl) -1,4-dihydropyridine-3-carboxylate (3.12 g) in methylene chloride (30 ml) under ice-cooling, and the mixture was stirred for 30 minutes. Then, a solution of isopropyl alcohol (1.4 g) in methylene chloride (10 ml) was added dropwise thereto over a period of 10 minutes. After being stirred for 20 minutes, 5% aqueous sodium carbonate (30 ml ) was added to the reaction solution and then stirred at ambient temperature for an hour. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The combined organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel (75 g) using a mixture of benzene and ethyl acetate (10:1) as an eluent. The eluate was evaporated in vacuo and the residue was crystallized from diisopropyl ether to give (+)-5-isopropyl 3-methyl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (3.34 g).
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
(+)-methyl 5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl) -1,4-dihydropyridine-3-carboxylate
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Nilvadipine is a dihydropyridine calcium antagonist that exerts its primary effect by blocking L-type calcium channels in vascular muscle cells. [, , , , ] This blockade inhibits calcium influx into the cells, leading to prolonged vascular relaxation and a reduction in blood pressure. [, , , , ]

ANone: this compound demonstrates a higher selectivity for vascular tissue compared to cardiac tissue, surpassing the selectivity of nifedipine, another dihydropyridine calcium antagonist. [, , , ] This enhanced vasoselectivity is reflected in a vascular/cardiac efficacy quotient of 251 for this compound, which is 9–10 times higher than that of nifedipine. [, ]

ANone: At therapeutic doses, this compound does not exhibit negative inotropic, chronotropic, or dromotropic effects, indicating minimal impact on cardiac contractility, heart rate, or electrical conduction, respectively. [, ]

ANone: Studies have investigated the potential anti-atherogenic properties of this compound. [, ] Both in vitro and animal experiments suggest that this compound may have a role in preventing or slowing the progression of atherosclerosis. [, , ]

ANone: The molecular formula of this compound is C20H21N3O6, and its molecular weight is 399.4 g/mol.

ANone: Further research is needed to comprehensively assess the material compatibility and stability of this compound under various conditions and in different formulations.

ANone: Based on the provided research, this compound does not exhibit catalytic properties.

ANone: While the provided research does not delve into specific computational modeling studies of this compound, it highlights the potential for such studies to further explore the drug's interactions with its targets and optimize its therapeutic potential.

ANone: The specific structural features of this compound, such as the dihydropyridine ring and the various substituents, contribute to its high affinity for L-type calcium channels and its overall pharmacological activity. [, , , ]

ANone: The pharmaceutical preparation of this compound as a sustained-release (depot) form helps prevent excessive increases in plasma levels, which in turn minimizes the typical side effects associated with dihydropyridine calcium antagonists. [, , ]

ANone: Specific details regarding SHE regulations and compliance for this compound are not covered in the provided research abstracts.

ANone: this compound is primarily metabolized in the liver and excreted via the kidneys, mainly in the form of inactive metabolites. [, , , ]

ANone: this compound has a relatively long elimination half-life ranging from 15 to 20 hours. [, , , ] This prolonged half-life is attributed to slow redistribution from tissues, allowing for once-daily dosing to achieve 24-hour blood pressure control. [, , , ]

ANone: While bioavailability increases in patients with liver cirrhosis, repeated administration does not lead to drug accumulation. [, ]

ANone: this compound metabolism can be influenced by drugs that induce or inhibit the cytochrome P450 enzyme system. [] Notably, rifampicin significantly reduces the bioavailability of this compound, necessitating caution during co-administration. []

ANone: In vitro studies using isolated blood vessels have demonstrated this compound's ability to inhibit contractions induced by various agents, including potassium chloride, norepinephrine, serotonin, and ergotamine. [, ] These studies highlight its potent vasodilatory effects.

ANone: Several animal models have been employed to investigate the therapeutic potential of this compound. For instance, studies in spontaneously hypertensive rats have shown its efficacy in reducing blood pressure and protecting against stroke-related neurological deficits. [, ] Other animal models have explored its effects on ocular blood flow [], intimal thickening in vascular grafts [], and responses to cerebral ischemia. []

ANone: Numerous clinical trials have investigated the efficacy and safety of this compound in humans. Studies have demonstrated its effectiveness in lowering blood pressure in patients with essential hypertension, both as monotherapy and in combination with other antihypertensive agents. [, , , , , , ] Clinical trials have also explored its potential benefits in other conditions, such as Alzheimer's disease [, ], angina pectoris [], normal-tension glaucoma [, ], and collagen diseases complicated by hypertension. []

ANone: Further research is necessary to comprehensively understand the potential for resistance development to this compound and its relationship to other calcium channel blockers.

ANone: Specific details regarding the toxicology and safety profile of this compound are not included in the provided research abstracts.

ANone: While the provided research does not specifically address drug delivery and targeting strategies for this compound, it emphasizes the drug's ability to penetrate the central nervous system, suggesting potential for applications in neurological disorders. []

ANone: Various analytical methods have been used to quantify this compound concentrations in biological samples. These methods include capillary column gas chromatography with electron capture detection [] and negative-ion chemical ionization mass spectrometry. []

ANone: The provided research abstracts do not provide information on the environmental impact or degradation of this compound.

ANone: Understanding the dissolution rate and solubility of this compound in various media is crucial for optimizing its formulation and ensuring consistent drug release and absorption. []

ANone: Research has investigated the use of solid dispersions with water-insoluble polymers, such as crospovidone, to enhance the dissolution rate of this compound. []

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